2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE
Overview
Description
2-(4-Chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methyl group, and an oxolan-2-ylmethyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions to form the corresponding ester. This ester is then reacted with oxolan-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, as a herbicide, it mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound’s molecular structure allows it to bind to auxin receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar phenoxy structure.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with a dichloro substitution.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A trichloro-substituted phenoxy herbicide.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-2-methyl-N-[(oxolan-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its oxolan-2-ylmethyl group, in particular, differentiates it from other phenoxy herbicides, potentially enhancing its bioavailability and efficacy.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11-9-12(6-7-14(11)17)21-16(2,3)15(19)18-10-13-5-4-8-20-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVBKNVAVGQJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCC2CCCO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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